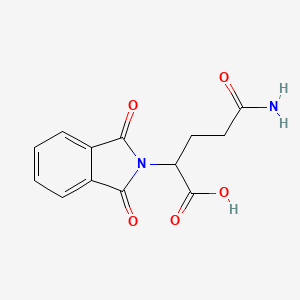

4-Carbamoyl-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)butanoic acid

Vue d'ensemble

Description

4-Carbamoyl-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)butanoic acid is a complex organic compound with the molecular formula C13H12N2O5. It is a derivative of phthalic anhydride and has various applications in scientific research, particularly in chemistry, biology, medicine, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Carbamoyl-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)butanoic acid typically involves the reaction of phthalic anhydride with appropriate amines and carboxylic acids under controlled conditions. The reaction conditions include the use of strong bases or acids, high temperatures, and specific solvents to facilitate the formation of the desired compound.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the use of reactors and specialized equipment to ensure consistent quality and yield. The process involves careful monitoring of reaction parameters such as temperature, pressure, and pH to achieve optimal results.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Carbamoyl-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)butanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound features a unique molecular structure that includes a carbamoyl group and an isoindole derivative. Its IUPAC name reflects its complex arrangement, which contributes to its reactivity and potential applications in drug development and synthesis.

Anticancer Activity

Research has indicated that derivatives of isoindole compounds exhibit promising anticancer properties. For instance, studies have shown that modifications to the isoindole structure can enhance cytotoxicity against various cancer cell lines. The presence of the carbamoyl group in 4-carbamoyl-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)butanoic acid potentially increases its interaction with biological targets involved in cancer proliferation pathways.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Some studies suggest that isoindole derivatives can mitigate oxidative stress in neuronal cells, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. The specific mechanisms, such as inhibition of apoptosis or modulation of neurotransmitter systems, warrant further investigation.

Synthesis of Pharmaceuticals

This compound serves as an intermediate in synthesizing other pharmaceutical compounds. Its structural features allow it to participate in various chemical reactions, such as:

- Amidation Reactions: Facilitating the formation of new amides that may have enhanced biological activity.

- Condensation Reactions: Leading to the synthesis of more complex molecules with potential therapeutic effects.

Polymer Chemistry

The compound's ability to act as a building block in polymer synthesis is noteworthy. Its functional groups can be utilized to create polymers with specific properties suitable for biomedical applications, including drug delivery systems or scaffolds for tissue engineering.

Dyes and Pigments

Due to its chromophoric properties, this compound can be explored as a dye or pigment in various materials. The stability and colorfastness of such compounds are essential for applications in textiles and coatings.

Study on Anticancer Properties

A recent study published in Acta Crystallographica investigated the crystal structure of a related isoindole derivative and its anticancer activity. The findings suggested that specific structural modifications could lead to enhanced biological efficacy against cancer cells (Brovarets et al., 2018) .

Neuroprotective Mechanisms

Another investigation focused on the neuroprotective effects of isoindole derivatives demonstrated that these compounds could reduce neuronal cell death induced by oxidative stress (Lukashuk et al., 2015). This study highlights the potential therapeutic applications of 4-carbamoyl derivatives in treating neurodegenerative disorders.

Mécanisme D'action

The mechanism by which 4-Carbamoyl-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)butanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and medicinal effects.

Comparaison Avec Des Composés Similaires

Phthalimide

N-phthaloyl-l-glutamine

O-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] (4-iodophenyl)

Uniqueness: 4-Carbamoyl-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)butanoic acid is unique in its structure and reactivity compared to other similar compounds. Its specific functional groups and molecular arrangement contribute to its distinct properties and applications.

Activité Biologique

4-Carbamoyl-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)butanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a unique isoindole structure that may interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₃H₁₁N₃O₄ |

| Molar Mass | 253.25 g/mol |

| CAS Number | Not available |

Biological Activity

The biological activity of this compound has been explored in various studies. Key findings include:

Anticancer Activity : Preliminary studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, research demonstrated that it inhibited cell proliferation and induced apoptosis in human cancer cells, suggesting its potential as an anticancer agent .

Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of certain kinases or phosphatases, which are crucial for cellular signaling and metabolism .

Anti-inflammatory Properties : There is evidence to suggest that this compound possesses anti-inflammatory properties. It has been observed to reduce the production of pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases .

The exact mechanism of action for this compound is still under investigation. However, it is believed to interact with specific molecular targets within cells:

- Binding to Receptors : The compound may bind to G-protein coupled receptors (GPCRs), leading to downstream signaling effects that alter cellular responses.

- Enzyme Modulation : By inhibiting key enzymes involved in metabolic pathways, the compound can affect cellular metabolism and proliferation.

- Induction of Apoptosis : The ability to induce programmed cell death in cancer cells is a critical aspect of its anticancer activity.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Cytotoxicity Assays : In a study involving various cancer cell lines (e.g., HeLa and MCF-7), this compound demonstrated significant cytotoxic effects with IC50 values ranging from 10 to 30 µM .

- Inflammation Models : In animal models of inflammation, administration of the compound resulted in reduced swelling and pain response compared to control groups .

- Mechanistic Studies : Further mechanistic studies revealed that the compound could modulate pathways associated with apoptosis and cell cycle regulation .

Propriétés

IUPAC Name |

5-amino-2-(1,3-dioxoisoindol-2-yl)-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O5/c14-10(16)6-5-9(13(19)20)15-11(17)7-3-1-2-4-8(7)12(15)18/h1-4,9H,5-6H2,(H2,14,16)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMKLVQRQCLMCIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C(CCC(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7607-72-9, 2110-19-2 | |

| Record name | N-alpha-phthaloyl-DL-glutamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007607729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Phthalyl-DL-glutamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527451 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.